10-(3,4-dimethylphenyl)-4-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of oxadiazocine, which is a class of organic compounds containing a ring made up of one oxygen atom, two nitrogen atoms, and three carbon atoms . The presence of the 3,4-dimethylphenyl group suggests that it has a phenyl ring (a variant of benzene) with two methyl groups attached at the 3rd and 4th positions . The term “dihydro” typically indicates that the compound is a reduced form of another compound, in this case, possibly an oxadiazocine derivative .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the oxadiazocine ring and the 3,4-dimethylphenyl group. The presence of the fluorine atom and the two methyl groups would also add to the complexity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Some general properties that might be expected for a compound like this include a relatively high molecular weight, potential for hydrogen bonding due to the presence of the oxadiazocine ring, and lipophilicity due to the presence of the phenyl ring and the methyl groups .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of compounds with complex structures often involves multi-step processes that can include the formation of oxadiazole rings, a common feature in various pharmacologically active compounds. For instance, the synthesis of N-Mannich bases from 1,3,4-oxadiazole derivatives has been demonstrated to yield compounds with significant antimicrobial and anti-proliferative activities (L. H. Al-Wahaibi et al., 2021). This process involves reactions with formaldehyde and primary aromatic amines or substituted piperazines, showcasing the versatility of oxadiazole compounds in synthesizing biologically active molecules.
Another aspect of research focuses on the electronic structure and reactivity of oxadiazole derivatives. Studies on new aryl- and alkyl-substituted 1,3,4-oxadiazole-2-thione derivatives have explored their synthesis through ring closure reactions and investigated their antibacterial and antituberculostatic activity, along with performing molecular orbital calculations to understand their electronic properties (F. Aydogan et al., 2002).
Properties
IUPAC Name |
10-(3,4-dimethylphenyl)-4-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2OS/c1-11-4-6-14(8-12(11)2)22-18(24)21-16-10-19(22,3)23-17-7-5-13(20)9-15(16)17/h4-9,16H,10H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDIJQWMJDFSJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=S)NC3CC2(OC4=C3C=C(C=C4)F)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.